molecular formula C7H7F2N B1400374 2-(Difluoromethyl)aniline CAS No. 67272-07-5

2-(Difluoromethyl)aniline

Cat. No. B1400374
CAS RN: 67272-07-5
M. Wt: 143.13 g/mol
InChI Key: VZMLDJWNYZQBHA-UHFFFAOYSA-N
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Description

“2-(Difluoromethyl)aniline” is a chemical compound with the CAS Number: 67272-07-5 . It has a molecular weight of 143.14 . The IUPAC name for this compound is 2-(difluoromethyl)aniline . The InChI code for this compound is 1S/C7H7F2N/c8-7(9)5-3-1-2-4-6(5)10/h1-4,7H,10H2 .


Synthesis Analysis

The synthesis of “2-(Difluoromethyl)aniline” and similar compounds has been a subject of research. For instance, a method for the catalytic, asymmetric, migratory geminal difluorination of β-substituted styrenes has been reported . This reaction uses commercially available reagents (m-chloroperbenzoic acid and hydrogen fluoride pyridine) and a simple chiral aryl iodide catalyst .


Molecular Structure Analysis

The molecular structure of “2-(Difluoromethyl)aniline” is characterized by the presence of a difluoromethyl group attached to an aniline ring . The InChI key for this compound is VZMLDJWNYZQBHA-UHFFFAOYSA-N .


Chemical Reactions Analysis

Difluoromethyl groups possess specific steric and electronic properties that invite their use as chemically inert surrogates of alcohols, thiols, and other polar functional groups important in a wide assortment of molecular recognition processes .


Physical And Chemical Properties Analysis

“2-(Difluoromethyl)aniline” is a solid at room temperature . The compound is stored in a freezer and shipped at room temperature .

Scientific Research Applications

Spectroscopic and Quantum Chemical Studies

2-(Difluoromethyl)aniline and related compounds have been studied for their vibrational, structural, thermodynamic, and electronic properties using spectroscopic and quantum chemical methods. These studies help understand the molecular structure and electronic properties influenced by substituents on the benzene ring. Vibrational spectroscopy, including FTIR and FT-Raman, and NMR spectroscopy have been used for these investigations (Arjunan, Rani, & Mohan, 2011).

Poly(aniline) in Sensor Applications

Poly(aniline), a polymer derived from aniline compounds, has been extensively researched for sensor applications. Its pH-dependent properties and proton-coupled redox chemistry make it suitable for creating sensors, such as pH electrodes or sensors for reactions generating or consuming protons (Shoji & Freund, 2001).

Difluoromethyl Group as a Bioisostere

The difluoromethyl group in organic compounds, including difluoromethyl anisoles and thioanisoles, has been examined for its role as a bioisostere of hydroxyl, thiol, or amine groups. This research aids in understanding hydrogen bonding, lipophilicity, and drug design involving difluoromethyl moieties (Zafrani et al., 2017).

Use in Organic Synthesis

2-(Difluoromethyl)aniline derivatives have been synthesized using various methods, such as Ruthenium(II)-catalyzed direct ortho-C-H imidation of benzaldehydes. These derivatives serve as precursors for the synthesis of complex molecules like quinazoline and fused isoindolinone scaffolds (Wu et al., 2021).

Aniline Derivatives as Corrosion Inhibitors

Ortho-substituted anilines, including 2-(difluoromethyl)aniline, have been explored as potential inhibitors of copper corrosion, particularly in acidic environments. Their effectiveness is assessed through electrochemical methods, and the relationship between structure and inhibition efficiency is analyzed (Khaled & Hackerman, 2004).

Safety And Hazards

The safety data sheet for “2-(Difluoromethyl)aniline” indicates that it is a combustible liquid. It is harmful if swallowed or inhaled and may cause an allergic skin reaction . It is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Future Directions

The inclusion of fluorine atoms or heterocyclic moieties into drug structures represents a recurrent motif in medicinal chemistry . The combination of these two features is constantly appearing in new molecular entities with various biological activities . This is demonstrated by the increasing number of newly synthesized fluorinated heterocyclic compounds among the FDA-approved drugs .

properties

IUPAC Name

2-(difluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2N/c8-7(9)5-3-1-2-4-6(5)10/h1-4,7H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZMLDJWNYZQBHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40735263
Record name 2-(Difluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Difluoromethyl)aniline

CAS RN

67272-07-5
Record name 2-(Difluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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